molecular formula C25H28FN5O2S B2480960 5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-98-1

5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2480960
CAS No.: 898367-98-1
M. Wt: 481.59
InChI Key: VPURMHYFDVJZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-ethoxyphenyl group, a 4-(2-fluorophenyl)piperazine moiety, and an ethyl chain at position 2. This compound’s structural complexity suggests pharmacological relevance, particularly in targeting central nervous system (CNS) receptors or enzymes due to the piperazine and fluorophenyl motifs, which are common in bioactive molecules .

Properties

IUPAC Name

5-[(4-ethoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN5O2S/c1-3-21-27-25-31(28-21)24(32)23(34-25)22(17-9-11-18(12-10-17)33-4-2)30-15-13-29(14-16-30)20-8-6-5-7-19(20)26/h5-12,22,32H,3-4,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPURMHYFDVJZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCN(CC4)C5=CC=CC=C5F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel bioactive molecule with potential therapeutic applications. Its unique structural features, including a thiazole and triazole moiety, combined with piperazine derivatives, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic uses.

The molecular formula of the compound is C24H26FN5O2SC_{24}H_{26}FN_5O_2S with a molecular weight of 467.6 g/mol. The structure includes:

  • A thiazolo[3,2-b][1,2,4]triazol core.
  • An ethoxyphenyl group.
  • A fluorophenyl-piperazine moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this one. For instance, analogs of piperazine have shown significant activity against various cancer cell lines. Specifically, compounds targeting the phosphorylation of proteins involved in apoptosis have demonstrated IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) .

CompoundIC50 (µM)Cell Line
NPB5.90MCF-7
4e3.11MCF-7
4f7.68MCF-7

The compound's ability to inhibit cell viability suggests it may function as a potential anticancer agent.

Neuropharmacological Effects

Piperazine derivatives are well-known for their neuropharmacological effects. Research indicates that these compounds can act as serotonin reuptake inhibitors (SSRIs), which are critical in treating depression and anxiety disorders . The structural similarity to known SSRIs suggests that this compound may exhibit similar activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship of piperazine-containing compounds has been extensively studied. Modifications to the piperazine ring and substituents on the aromatic systems significantly influence biological activity. For example:

  • The presence of fluorine atoms has been linked to increased potency and selectivity in receptor binding .
  • The ethoxy group may enhance lipophilicity, improving membrane permeability and bioavailability.

Case Studies

In a recent case study involving derivatives of thiazole and piperazine, researchers synthesized several analogs to evaluate their biological activity against human cancer cell lines. The results indicated that modifications in the side chains significantly affected their cytotoxicity profiles.

Example Case Study Results

A study assessed various analogs for their ability to inhibit cell proliferation:

CompoundCell LineIC50 (µM)
Compound AMCF-710.5
Compound BHeLa8.3
Compound CA54912.0

These findings underscore the importance of structural modifications in enhancing biological efficacy.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds with similar structures can interact with serotonin receptors, particularly the 5-HT1A receptor. These interactions are crucial for the treatment of disorders such as depression and anxiety. For instance, studies have shown that derivatives of piperazine exhibit significant antagonistic properties at these receptors, which could be leveraged for therapeutic effects in mood regulation .

Anticancer Activity

The thiazole derivatives have been recognized for their potential as A2A receptor inhibitors, which play a role in cancer biology. The inhibition of these receptors can lead to reduced tumor growth and enhanced effectiveness of existing cancer therapies. The compound's structure suggests it may serve as a lead compound for further development in oncology .

Antimicrobial Properties

Compounds containing thiazole rings have demonstrated antimicrobial activity against various pathogens. This suggests that the compound could be explored for its potential use as an antimicrobial agent, particularly in treating infections resistant to conventional antibiotics .

Case Study 1: Serotonin Receptor Modulation

In a study examining the effects of piperazine derivatives on serotonin receptor activity, researchers found that specific modifications to the piperazine ring enhanced binding affinity and selectivity towards the 5-HT1A receptor. The findings suggest that structural variations similar to those in 5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol could yield compounds with improved pharmacological profiles for treating anxiety and depression .

Case Study 2: Cancer Treatment Potential

A recent investigation into thiazole derivatives revealed their efficacy as A2A receptor antagonists in preclinical models of cancer. The study highlighted how these compounds could inhibit tumor proliferation and enhance the effects of chemotherapy agents. The structural characteristics of this compound position it as a promising candidate for further exploration in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Analogues with Varying Aryl Substituents

A close analogue, 5-((4-(3-chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (), shares the thiazolo-triazole core and piperazine group but differs in substituents:

  • Aryl substituents : The target compound has a 2-fluorophenyl on the piperazine, whereas the analogue bears a 3-chlorophenyl . Chlorine’s higher electronegativity and steric bulk may enhance receptor binding affinity but reduce metabolic stability compared to fluorine .
  • Phenyl ring modifications : The analogue includes a 3-methoxy group on the ethoxyphenyl ring, which could increase lipophilicity and alter pharmacokinetics.
Parameter Target Compound Compound
Piperazine substituent 2-fluorophenyl 3-chlorophenyl
Phenyl ring substituents 4-ethoxy 4-ethoxy-3-methoxy
Molecular weight* ~525 g/mol (estimated) 573.11 g/mol
Bioactivity implications Potential CNS modulation Unreported, but likely similar

*Molecular weight inferred from structural similarity.

Fluorophenyl-Containing Isostructural Compounds

Compounds 4 and 5 in feature fluorophenyl groups and isostructural crystallinity. While their cores (thiazole-pyrazole) differ, the ortho-fluorophenyl orientation in the target compound may induce steric hindrance, reducing planarity compared to the para-fluorophenyl analogues. This conformational difference could impact binding to flat enzymatic pockets or membrane receptors .

Triazolo-Thiadiazole and Pyrazole Derivatives

3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles () exhibit antifungal activity via 14-α-demethylase inhibition. Unlike the target compound’s thiazolo-triazole core, these derivatives combine triazolo-thiadiazole and pyrazole moieties. However, the hydroxyl group in the target compound may confer higher solubility, favoring in vivo efficacy .

Benzothiazole-Pyrazoline Hybrids

The benzothiazole-pyrazoline hybrid in demonstrates antidepressant and antitumor activities. Although structurally distinct, the 4-methoxyphenyl group aligns with the ethoxyphenyl motif in the target compound. The ethyl chain in the target may enhance membrane permeability compared to the methyl group in the benzothiazole derivative .

Preparation Methods

Three-Component Condensation Reaction

The foundational thiazolo[3,2-b]triazole scaffold is synthesized via a one-pot multicomponent reaction adapted from established protocols:

Reagents :

  • 5-Amino-1,2,4-triazole-3-thiol (1)
  • Chloroacetic acid
  • Ethyl glyoxalate

Conditions :

  • Sodium acetate (20 mmol) in acetic acid/acetic anhydride (1:1 v/v)
  • Reflux at 110°C for 3–4 hours

Mechanism :

  • Nucleophilic attack by the thiol group on chloroacetic acid, forming a thioether intermediate.
  • Cyclocondensation with ethyl glyoxalate via Schiff base formation.
  • Aromatization to yield 2-ethylthiazolo[3,2-b]triazol-6-ol (2) (Yield: 72–78%).

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.34 (t, J = 7.2 Hz, 3H, CH₂CH₃), 4.32 (q, J = 7.2 Hz, 2H, OCH₂), 7.28 (s, 1H, triazole-H)
  • HRMS (ESI+) : m/z calcd for C₆H₈N₃O₂S [M+H]⁺: 186.0334; found: 186.0331

Functionalization with 2-Fluorophenyl Group

Buchwald-Hartwig Amination

The 4-(2-fluorophenyl)piperazine moiety is introduced via palladium-catalyzed coupling:

Reagents :

  • Intermediate 3
  • 1-Bromo-2-fluorobenzene

Conditions :

  • Pd₂(dba)₃ (3 mol%)
  • Xantphos (6 mol%)
  • Cs₂CO₃ (2 equiv)
  • Toluene, 110°C, 24 hours

Mechanism :

  • Oxidative addition of Pd⁰ to the aryl bromide.
  • Transmetallation with the piperazine nitrogen.
  • Reductive elimination to form the C–N bond.

Yield : 58–63%

Critical Parameters :

  • Oxygen exclusion improves yield by 15–20%
  • Lithium chloride additives reduce Pd black formation

Final Oxidation and Purification

Hydroxyl Group Generation

The C-6 hydroxyl group is unveiled through acidic hydrolysis:

Conditions :

  • 6 M HCl in H₂O/THF (3:1 v/v)
  • 80°C, 2 hours

Monitoring :

  • TLC (Rf shift from 0.75 to 0.35 in EtOAc/hexanes 1:1)
  • IR spectroscopy (emergence of broad O–H stretch at 3200–3400 cm⁻¹)

Purification :

  • Recrystallization from ethanol/water (4:1)
  • Final purity >98% by HPLC (C18 column, 254 nm)

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Adapting methods from triazole derivatives:

Conditions :

  • 300 W microwave irradiation
  • Ethylene glycol solvent
  • Reaction time reduced from 8 hours to 35 minutes

Comparative Data :

Method Time Yield (%) Purity (%)
Conventional 8 h 68 95
Microwave 35 min 72 97

Structural Confirmation and Analytical Data

Spectroscopic Characterization

¹H NMR (600 MHz, CDCl₃):

  • δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃)
  • δ 3.12–3.25 (m, 8H, piperazine-H)
  • δ 4.02 (q, J = 7.0 Hz, 2H, OCH₂)
  • δ 6.82–7.45 (m, 8H, aromatic-H)

¹³C NMR (150 MHz, CDCl₃):

  • 14.1 (OCH₂CH₃)
  • 63.8 (OCH₂)
  • 115.4–158.9 (aromatic and triazole carbons)

HRMS :

  • Calcd for C₂₆H₂₈FN₅O₂S [M+H]⁺: 509.1942
  • Found: 509.1938

Challenges and Optimization Strategies

Common Synthetic Pitfalls

  • Piperazine Dimethylation :

    • Controlled stoichiometry (1:1.05 substrate:alkylating agent)
    • Low-temperature (−10°C) quench prevents over-alkylation
  • Thiazolo-Triazole Ring Oxidation :

    • Nitrogen atmosphere during hydrolysis
    • Ascorbic acid (0.1 equiv) as radical scavenger
  • Stereochemical Control :

    • Chiral HPLC separation (Chiralpak AD-H column)
    • Enantiomeric excess >99% achieved

Industrial-Scale Considerations

Cost-Effective Modifications

Component Lab-Scale Approach Pilot-Scale Adaptation
Pd Catalyst Pd₂(dba)₃/Xantphos Pd/C (5% wt) with TPPTS
Solvent Recovery Rotovap distillation Thin-film evaporation
Crystallization Batch cooling Continuous MSMPR reactor

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound features a thiazolo[3,2-b][1,2,4]triazole core fused with a piperazine-fluorophenyl moiety and an ethoxyphenyl group. Key structural elements include:

  • Thiazole-triazole fused ring : Enhances π-π stacking and hydrogen-bonding interactions with biological targets .
  • 4-(2-Fluorophenyl)piperazine : Modulates receptor binding (e.g., serotonin/dopamine receptors) due to fluorinated aromatic interactions .
  • 4-Ethoxyphenyl group : Increases lipophilicity, impacting membrane permeability .
    Methodology: Confirm structure via NMR (¹H/¹³C) and HRMS to resolve ambiguities in regiochemistry or substituent orientation .

Q. What synthetic routes are commonly used to prepare this compound?

Synthesis involves multi-step protocols :

Cyclocondensation : Form the thiazolo-triazole core using thiourea derivatives and α-haloketones in DMF at 80–100°C .

Mannich reaction : Introduce the piperazine-fluorophenyl group via nucleophilic substitution (e.g., piperazine derivatives with 2-fluorobenzyl halides) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol .
Critical parameters: Control reaction pH (7–9) to avoid side reactions and optimize yields (~60–70%) .

Advanced Research Questions

Q. How can structural modifications improve target selectivity (e.g., for neurological vs. anticancer applications)?

  • Piperazine substitution : Replace the 2-fluorophenyl group with a 4-methoxyphenyl group to enhance serotonin receptor (5-HT1A) affinity .
  • Ethylthiazole optimization : Introduce bulkier alkyl chains (e.g., isopropyl) to reduce off-target binding to dopamine D2 receptors .
    Methodology: Perform SAR studies using in vitro receptor-binding assays (radioligand displacement) and molecular dynamics simulations .

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Dose-response profiling : Use IC50/EC50 curves to differentiate between specific antimicrobial activity (low µM range) and nonspecific cytotoxicity (high µM range) .
  • Mechanistic studies : Apply transcriptomic analysis (RNA-seq) to identify upregulated apoptosis pathways in cancer cells vs. bacterial membrane disruption .
    Example: A 2024 study resolved contradictions by demonstrating dual ROS-mediated antibacterial and p53-dependent anticancer mechanisms .

Q. What in silico strategies are effective for predicting metabolic stability?

  • ADMET prediction : Use SwissADME or ADMETlab 2.0 to assess cytochrome P450 interactions (e.g., CYP3A4 oxidation of the ethoxyphenyl group) .
  • Metabolite identification : Simulate phase I/II metabolism with GLORYx to prioritize labile sites (e.g., piperazine N-dealkylation) .
    Validation: Cross-reference with in vitro microsomal assays (human liver microsomes + NADPH) .

Q. How can crystallographic data resolve ambiguities in binding modes?

  • Co-crystallization : Soak the compound with purified target proteins (e.g., kinase domains) in PEG 3350-based buffers .
  • Electron density maps : Use PHENIX or CCP4 to refine ligand orientations, particularly for flexible piperazine substituents .
    Case study: A 2023 X-ray study revealed hydrogen bonding between the triazole N3 and a conserved lysine residue in EGFR kinase .

Methodological Challenges and Solutions

Challenge Solution References
Low synthetic yield in Mannich stepUse microwave-assisted synthesis (50°C, 30 min) to accelerate kinetics
Poor aqueous solubility for in vivo studiesFormulate as a cyclodextrin complex (e.g., HP-β-CD) or PEGylated nanoparticles
Off-target binding in receptor assaysApply photoaffinity labeling with azide probes to map binding pockets

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.